molecular formula C10H10O2 B153085 6-Phenyl-4H-1,3-dioxine CAS No. 131430-25-6

6-Phenyl-4H-1,3-dioxine

Cat. No.: B153085
CAS No.: 131430-25-6
M. Wt: 162.18 g/mol
InChI Key: IRFNSIJENXMCHF-UHFFFAOYSA-N
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Description

6-Phenyl-4H-1,3-dioxine is a heterocyclic compound characterized by a six-membered ring containing two oxygen atoms and one phenyl group. This compound is part of the broader class of dioxins, which are known for their diverse chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4H-1,3-dioxine typically involves the reaction of salicylic acid with acetylenic esters. This reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile . The process can be carried out at room temperature, making it a convenient method for producing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4H-1,3-dioxine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
6-Phenyl-4H-1,3-dioxine serves as a crucial building block in organic synthesis. It is utilized in the formation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The unique structure of the dioxine ring allows for the introduction of diverse functional groups, leading to a wide array of derivatives with potential applications in pharmaceuticals and materials science.

Table 1: Common Reactions Involving this compound

Reaction TypeProducts FormedNotes
OxidationKetones, Carboxylic AcidsDependent on reagents and conditions
ReductionAlcoholsVaries based on specific reaction setup
SubstitutionDiverse Functional GroupsAllows for extensive structural diversity

Biological Applications

Investigating Enzyme Interactions
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives have shown potential as inhibitors or activators of specific enzymes involved in various biochemical processes . For instance, studies indicate that it can inhibit enzymes linked to inflammatory pathways, thus suggesting its role in anti-inflammatory therapies.

Anticancer Properties
Research has also explored the anticancer potential of this compound and its derivatives. Several studies have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives were evaluated against A549 lung cancer cells, showing significant morphological changes indicative of apoptosis .

Medicinal Chemistry

Therapeutic Potential
The therapeutic properties of this compound are under investigation for various medical applications. Its reported antimicrobial and anticancer activities position it as a candidate for drug development. The compound's ability to interact with multiple biological targets enhances its potential as a versatile therapeutic agent .

Case Study: Antitumor Activity
In a notable study, derivatives of this compound were synthesized and tested against a panel of cancer cell lines. The results indicated that certain modifications to the dioxine structure significantly improved their anticancer activity compared to unmodified compounds .

Industrial Applications

Material Science
Beyond its applications in chemistry and biology, this compound is being explored in material science for developing new polymers and coatings. Its unique chemical properties allow it to enhance the performance characteristics of materials used in various industrial applications.

Mechanism of Action

The mechanism of action of 6-Phenyl-4H-1,3-dioxine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzothiazin-4-ones: These compounds share a similar heterocyclic structure but contain sulfur instead of oxygen.

    4H-3,1-Benzoxazin-4-ones: These compounds have a similar ring structure but differ in the position and type of substituents.

Uniqueness

6-Phenyl-4H-1,3-dioxine is unique due to its specific arrangement of oxygen atoms and the phenyl group, which imparts distinct chemical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of reaction mechanisms .

Biological Activity

6-Phenyl-4H-1,3-dioxine is a compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, antimicrobial activity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a dioxine ring structure that contributes to its reactivity and biological interactions. The presence of the phenyl group enhances its lipophilicity, which may influence its bioactivity and interaction with biological targets.

Biological Activities

Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. For instance, a study demonstrated that this compound reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Activity
Preliminary assays have also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

  • Study on Anti-inflammatory Mechanisms
    A detailed investigation into the anti-inflammatory mechanisms of this compound revealed that it modulates the NF-kB signaling pathway. This pathway is crucial for regulating immune response and inflammation. The compound's ability to inhibit NF-kB activation was linked to its structural features, making it a candidate for further development in treating chronic inflammatory diseases .
  • Antimicrobial Efficacy Against Pathogens
    In a comparative study of antimicrobial agents, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
Anti-inflammatoryInhibition of IL-6 and TNF-αModulation of NF-kB pathway
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
CytotoxicitySelective cytotoxic effectsInduction of apoptosis in cancer cells

Properties

IUPAC Name

6-phenyl-4H-1,3-dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFNSIJENXMCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(OCO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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